butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoxalines. Common synthetic routes may involve:
Condensation reactions: Combining aniline derivatives with quinoxaline precursors under acidic or basic conditions.
Cyclization reactions: Formation of the pyrroloquinoxaline core through intramolecular cyclization.
Functional group modifications: Introduction of amino, chloro, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups back to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Halogenation or alkylation of the aromatic ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Chlorine, bromine, alkyl halides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
- 2-Amino-1-(3-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
Uniqueness
BU 2-AMINO-1-(3-CL-4-METHOXYPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
butyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-4-11-30-22(28)18-19-21(26-16-8-6-5-7-15(16)25-19)27(20(18)24)13-9-10-17(29-2)14(23)12-13/h5-10,12H,3-4,11,24H2,1-2H3 |
InChI Key |
FFEGBAZOESVNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)Cl)N |
Origin of Product |
United States |
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